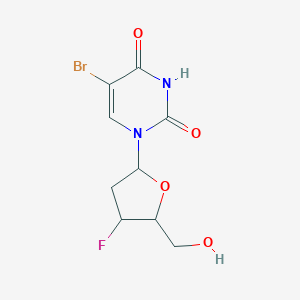

Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro-

Description

Historical Context of Halogenated Nucleoside Analog Research

The exploration of halogenated nucleoside analogs has a rich history in medicinal chemistry and molecular biology. The introduction of a halogen atom, such as fluorine, chlorine, bromine, or iodine, into a nucleoside's structure can significantly alter its biological activity. mdpi.commdpi.com This is due to the halogen's influence on the molecule's size, electronegativity, and ability to form halogen bonds, which can affect its interaction with enzymes and other biological macromolecules. mdpi.com

Early research in this area was often driven by the search for new antiviral and anticancer agents. mdpi.com For instance, the incorporation of a halogen at the 5-position of pyrimidines was found to be a viable strategy for developing compounds with therapeutic potential. thermofisher.com One of the pioneering examples is 5-Fluorouracil (B62378) (5-FU), a drug first synthesized in 1957 that has been a cornerstone in cancer chemotherapy. mdpi.com This success spurred further investigation into other halogenated pyrimidines and their nucleoside derivatives.

The rationale behind using halogenated nucleosides often involves their ability to act as mimics of natural nucleosides, thereby interfering with nucleic acid synthesis or function. thermofisher.com For example, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) is a thymidine (B127349) analog that can be incorporated into DNA during the S phase of the cell cycle and is widely used to study cell proliferation. sigmaaldrich.com The development and study of these analogs have provided profound insights into the mechanisms of DNA replication, repair, and cell division.

Significance of 2',3'-Dideoxynucleosides in Biochemical Investigations

The discovery and application of 2',3'-dideoxynucleosides (ddNs) marked a significant milestone in molecular biology and pharmacology. These molecules are defined by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. The critical feature of a 2',3'-dideoxynucleoside is the lack of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond during the elongation of a nucleic acid chain by DNA polymerases.

Once a 2',3'-dideoxynucleoside triphosphate (ddNTP) is incorporated into a growing DNA strand, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis. This property of "chain termination" is the cornerstone of the Sanger sequencing method, a revolutionary technique for determining the sequence of DNA.

Beyond DNA sequencing, 2',3'-dideoxynucleosides have been instrumental as probes to study the mechanism of DNA polymerases and as antiviral agents. The anti-HIV drug Zidovudine (AZT), a 2',3'-dideoxynucleoside analog, functions by inhibiting the viral reverse transcriptase. The success of AZT led to the development of a range of other 2',3'-dideoxynucleoside analogs for the treatment of viral infections. nih.gov

Overview of Uridine (B1682114), 5-bromo-2',3'-dideoxy-3'-fluoro- (FddBrU) as a Research Probe

Uridine, 5-bromo-2',3'-dideoxy-3'-fluoro- (FddBrU) integrates the structural features of both halogenated nucleosides and 2',3'-dideoxynucleosides, with the additional presence of a 3'-fluoro group. This combination of modifications makes it a highly specialized molecule for biochemical investigations.

In its triphosphate form (FddBrUTP), FddBrU can act as a substrate for DNA polymerases. However, due to the absence of a 3'-hydroxyl group, its incorporation into a growing DNA chain results in termination. The presence of the 3'-fluoro group further modulates its interaction with the active site of polymerases, influencing its incorporation efficiency compared to other dideoxynucleotides.

Research has focused on synthesizing FddBrU and its related 5-halogeno- and 3'-fluoro- analogs to evaluate their biological activities, particularly as antiviral agents. In a notable study, a series of 5-halogenated derivatives of 3'-fluoro-2',3'-dideoxyuridine were synthesized and tested for their ability to inhibit the replication of Human Immunodeficiency Virus (HIV). The table below summarizes the anti-HIV-1 activity of FddBrU and related compounds in MT-4 cells.

| Compound | ED50 (µM) | CD50 (µM) | Selectivity Index (CD50/ED50) |

|---|---|---|---|

| FddClU | 0.4 ± 0.1 | >250 | >625 |

| FddBrU | 0.4 ± 0.1 | 100 ± 20 | 250 |

| FddIU | 0.2 ± 0.1 | 20 ± 5 | 100 |

| AZT | 0.005 ± 0.001 | 5 ± 1 | 1000 |

ED50: 50% effective dose for inhibiting HIV-1 replication. CD50: 50% cytotoxic dose. Data from a study evaluating the antiretrovirus activity of these compounds.

The data indicates that FddBrU is a potent inhibitor of HIV-1 replication. Its function as a research probe is intrinsically linked to its mechanism of action as a chain terminator of reverse transcriptase. By studying the kinetics and efficiency of its incorporation by viral and cellular DNA polymerases, researchers can gain valuable insights into the active sites of these enzymes and the mechanisms of drug resistance. The bromine atom at the 5-position also provides a site for further chemical modification or for use as a heavy atom in crystallographic studies to probe the structure of enzyme-DNA complexes.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBBMKFAGMRESB-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Stereochemical Attributes of Fddbru Pertaining to Biological Function

Modifications on the Pyrimidine (B1678525) Base

The pyrimidine component of FddBrU is a derivative of uracil (B121893), a natural nucleobase. The key modification at this position is the substitution of a hydrogen atom with a bromine atom at the C-5 position.

The introduction of a bromine atom at the 5-position of the uracil ring is a significant structural alteration. Bromine is larger and more electronegative than the methyl group found in thymine, the natural counterpart for which 5-bromouracil (B15302) can substitute. youtube.com This substitution has several structural consequences.

The van der Waals radius of bromine is considerably larger than that of the hydrogen it replaces in uracil, leading to increased steric bulk on one face of the pyrimidine ring. This steric hindrance can influence the rotational freedom around the glycosidic bond, which connects the base to the sugar moiety, potentially favoring a syn or anti conformation. In the context of nucleic acid duplexes, the bromo group's substitution can create steric hindrance that influences the equilibrium between different helical forms, such as the B and Z conformations. researchgate.net

Furthermore, the high electronegativity of the bromine atom alters the electronic distribution within the pyrimidine ring. youtube.com This electronic perturbation can affect the base's hydrogen-bonding capabilities and stacking interactions with adjacent bases in a nucleic acid chain. The 5-bromouracil moiety exists in multiple tautomeric forms (keto, enol, and ion), and the electronegative bromine can influence the equilibrium between these forms. wikipedia.org The keto form pairs with adenine (B156593), similar to thymine, while the less common enol and ionized forms can mispair with guanine (B1146940), a property that underlies the mutagenic character of 5-bromouracil. youtube.comwikipedia.org

Conformational Analysis of the 2',3'-Dideoxy-3'-Fluoro-Ribofuranosyl Moiety

The sugar component of FddBrU is a heavily modified ribofuranose ring. The absence of hydroxyl groups at the 2' and 3' positions (dideoxy) and the presence of a fluorine atom at the 3' position are defining features that critically dictate the molecule's three-dimensional shape and flexibility.

The conformation of the five-membered furanose ring in nucleosides is not planar and is described by a concept known as "sugar pucker." The ring puckers into one of two major conformational families: C2'-endo (South conformation), typical for DNA, or C3'-endo (North conformation), characteristic of RNA. glenresearch.com The introduction of a highly electronegative fluorine atom at the 3' position profoundly influences this conformational preference. nih.gov

The gauche effect, which describes the tendency of vicinal electronegative substituents to prefer a gauche rather than an anti orientation, is a significant driving force in determining the pucker of fluorinated sugars. researchgate.netresearchgate.net The presence of the 3'-fluoro group often leads to a strong conformational bias, locking the sugar ring into a preferred pucker. nih.gov Studies on various fluorinated nucleosides have shown that the stereochemistry of the fluorine atom (ribo or xylo configuration) dictates the preferred conformation. For instance, 3′-deoxy-3′-fluoro-ribo nucleosides have been observed to exist almost exclusively in the C2'-endo conformation, whereas 3′-deoxy-3′-fluoro-xylo analogs strongly prefer the C3'-endo conformation. nih.gov This conformational rigidity is a key feature distinguishing such analogs from the more flexible 2'-deoxynucleosides found in DNA.

The table below summarizes the typical conformational preferences for modified furanose rings, illustrating the strong biasing effect of fluorine substitution.

| Nucleoside Sugar Moiety | Dominant Sugar Pucker | Conformational Family |

| 2'-Deoxyribose (in DNA) | C2'-endo | South |

| Ribose (in RNA) | C3'-endo | North |

| 3'-Deoxy-3'-Fluoro-ribo | C2'-endo | South |

| 3'-Deoxy-3'-Fluoro-xylo | C3'-endo | North |

This interactive table is based on data reported in conformational analyses of fluorinated nucleosides. glenresearch.comnih.gov

The removal of both the 2' and 3' hydroxyl groups to create a 2',3'-dideoxyribose structure has a substantial impact on the molecule's dynamics. The 2'-hydroxyl group, in particular, is a key determinant of sugar pucker in natural ribonucleosides, favoring the C3'-endo conformation found in RNA. glenresearch.com Its absence, as in DNA, allows for greater conformational flexibility and a preference for the C2'-endo pucker.

In FddBrU, the simultaneous absence of both hydroxyl groups at the 2' and 3' positions fundamentally alters the hydrogen bonding potential and steric interactions within the sugar moiety. This deoxygenation, combined with the rigidifying effect of the 3'-fluoro group, results in a sugar ring with a distinct and constrained conformational landscape. The lack of the 3'-hydroxyl group is particularly significant as it is the attachment point for the subsequent nucleotide in a growing nucleic acid chain. Its replacement with a fluorine atom makes chain elongation impossible, a core principle behind the action of many dideoxynucleoside analogs.

Mechanistic Elucidation of Fddbru S Interactions Within Biological Systems

Pathways of Nucleic Acid Synthesis Disruption

FddBrU's primary impact on biological systems stems from its ability to interfere with the synthesis of DNA. As an analog of thymidine (B127349), it can be mistaken for a natural building block of DNA, leading to detrimental consequences for both viral and cellular replication processes.

Viral polymerases, particularly RNA-dependent DNA polymerases (reverse transcriptases), are essential for the replication of retroviruses. nih.govthermofisher.com These enzymes synthesize DNA from an RNA template, a process that is a primary target for many antiviral drugs. thermofisher.com FddBrU functions as a chain-terminating nucleoside analog. For it to be active, it must first be phosphorylated within the cell to its triphosphate form, FddBrUTP. This activated molecule then mimics the natural substrate, deoxythymidine triphosphate (dTTP).

Viral polymerases can incorporate FddBrUTP into the growing viral DNA chain. However, the absence of a hydroxyl group at the 3' position of the sugar moiety—a defining feature of dideoxynucleosides—makes the formation of a subsequent phosphodiester bond impossible. expasy.org This leads to the immediate and irreversible termination of DNA chain elongation, halting viral replication.

Furthermore, the presence of the 5-bromo substituent on the uracil (B121893) base introduces an additional mechanism for disrupting viral replication: the reduction of replication fidelity. Studies on the related compound 5-bromodeoxyuridine (BrdU) have shown that the bromine atom can cause the base to mispair with guanine (B1146940) instead of adenine (B156593) during DNA synthesis. nih.gov This mispairing induces A-T to G-C transition mutations. nih.gov If FddBrU acts similarly, its incorporation would not only terminate the chain but also introduce mutations into the viral genome, further compromising viral viability. The error rates for viral polymerases are already inherently high, and the introduction of a mutagenic nucleoside analog can push the virus beyond a sustainable mutation threshold. nih.gov

While the intended targets of nucleoside analogs like FddBrU are often viral enzymes, they can also interact with host cell machinery, leading to the perturbation of cellular DNA synthesis. plos.org Cellular DNA polymerases can also recognize the activated FddBrUTP and incorporate it into the cell's own DNA during replication. nih.gov

Similar to its effect on viral DNA, this incorporation results in chain termination, arresting the cell cycle and inhibiting proliferation. This is a common mechanism for antimetabolite drugs used in cancer therapy. calis.edu.cndrugbank.com The incorporation of halogenated pyrimidines like the related compound BrdU into cellular DNA is known to be cytotoxic, inducing DNA damage such as double-strand breaks and altering DNA methylation patterns. nih.gov Such damage can trigger cellular stress responses and, if extensive, lead to programmed cell death (apoptosis). nih.gov Floxuridine (5-fluorodeoxyuridine), another related analog, is known to be metabolized and incorporated into the genome, where it inhibits DNA replication and can induce cell death. plos.org

Enzyme-FddBrU Ligand Interactions and Substrate Mimicry

The biological activity of FddBrU is fundamentally dependent on its interactions with various enzymes. By mimicking natural substrates, it can bind to the active sites of these enzymes, leading to inhibition or aberrant processing.

The primary enzymatic targets for FddBrU in a viral context are DNA polymerases, including reverse transcriptases. nih.govnih.gov These enzymes catalyze the synthesis of DNA and are crucial for the viral life cycle. expasy.org FddBrU, in its triphosphate form, acts as a substrate mimic of dTTP. Structural studies of viral polymerases show that they have a binding pocket that accommodates incoming nucleotides. nih.gov

The polymerase binds to the template-primer duplex and the incoming FddBrUTP. It then catalyzes the formation of a phosphodiester bond. Once incorporated, the lack of a 3'-OH group on FddBrU stalls the polymerase, as it cannot catalyze the addition of the next nucleotide. expasy.org Research on other 5-substituted 2'-deoxyuridines demonstrates that viral polymerases like AMV reverse transcriptase can readily utilize these analogs as substrates, underscoring the feasibility of this mechanism for FddBrU. nih.gov

For FddBrU to become a chain-terminating FddBrUTP, it must undergo sequential phosphorylation. This process is catalyzed by a series of cellular or viral kinases. The efficiency of this activation pathway is a critical determinant of the compound's potency.

Thymidine kinase (TK) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the first phosphorylation step of thymidine and its analogs. nih.gov The interaction of FddBrU with TK is a crucial first step in its activation. However, modifications to the nucleoside structure can significantly alter this interaction.

Research on structurally similar compounds provides insight. For instance, 5-chloro-substituted derivatives of 3'-fluoro-2',3'-dideoxyuridine have been shown to be inhibitors of thymidine kinase. nih.gov Another related compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd), is not a substrate for the enzyme thymidine phosphorylase and acts as a weak inhibitor. nih.gov Its monophosphate form, however, is a potent inhibitor of thymidylate synthetase. nih.gov These findings suggest that FddBrU may also act as an inhibitor rather than a substrate for thymidine kinase, potentially limiting its own activation via this specific enzyme. If FddBrU is a poor substrate for TK, its phosphorylation may depend on other cellular nucleoside or nucleotide kinases.

| Compound | Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Source |

|---|---|---|---|---|

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | Noncompetitive | 1.7 mM | nih.gov |

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthetase | Competitive | 0.13 mM | nih.gov |

| Compound | Primary Biological Effect | Mechanism | Target System | Source |

|---|---|---|---|---|

| 5-Bromodeoxyuridine (BrdU) | Induces mutations; Cytotoxic | Mispairing with guanine; Incorporation into DNA | Cellular & Viral | nih.govnih.gov |

| 5-Fluorouracil (B62378) (5-FU) | Anticancer; Antimetabolite | Inhibition of Thymidylate Synthase; Incorporation into RNA/DNA | Cellular | calis.edu.cnnih.gov |

| 5-Chloro-3'-fluoro-2',3'-dideoxyuridine | Anti-HIV | Inhibition of Thymidine Kinase; Chain termination (inferred) | Viral & Cellular | nih.gov |

Modulation of Cellular and Viral Kinase Activities

Interaction with Nucleoside Diphosphate (B83284) Kinase A

For nucleoside analogs like FddBrU to exert their primary antiviral effect, they must be converted intracellularly into their active 5'-triphosphate form. google.comnih.gov This multi-step phosphorylation is a critical activation pathway. The process is initiated by cellular nucleoside kinases, which convert the initial compound to its 5'-monophosphate. For 5-halogenated 3'-fluoro-2',3'-dideoxyuridine analogues, this first step is efficiently carried out by thymidine kinase. nih.gov In fact, these analogues exhibit a significantly higher affinity for thymidine kinase compared to the non-halogenated parent compound, 3'-fluoro-2',3'-dideoxyuridine (FddUrd). nih.gov

The subsequent phosphorylation from the monophosphate to the diphosphate form is catalyzed by a nucleoside monophosphate kinase, such as thymidylate kinase. For a similar compound, 3'-azido-2',3'-dideoxyuridine (B1200160) monophosphate (AzdUMP), it acts as a weak competitive inhibitor of thymidylate kinase with a Ki of 55.3 µM. nih.gov

The final phosphorylation step, converting the diphosphate (FddBrUDP) to the active triphosphate (FddBrUTP), is generally catalyzed by nucleoside diphosphate kinases (NDPKs), also known as NME or NM23 enzymes. While direct kinetic studies detailing the interaction between FddBrUDP and a specific isoform like Nucleoside Diphosphate Kinase A (NDPK-A) are not extensively documented in the reviewed literature, the function of NDPKs is to maintain the intracellular pool of nucleotide triphosphates by catalyzing the transfer of the terminal phosphate (B84403) group from a donor triphosphate (like ATP) to a recipient diphosphate. It is through this established cellular pathway that FddBrUDP is presumed to be converted to its pharmacologically active triphosphate metabolite.

Direct and Indirect Inhibition of Reverse Transcriptase Enzymes

The primary antiviral target of FddBrU, particularly against retroviruses like the human immunodeficiency virus (HIV), is the enzyme reverse transcriptase (RT). The active molecule is not FddBrU itself, but its 5'-triphosphate derivative, FddBrUTP. nih.gov This active metabolite functions as a potent and selective inhibitor of HIV-1 RT. nih.govnih.gov

The mechanism of inhibition is twofold:

Competitive Inhibition: FddBrUTP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). Consequently, it competes with dTTP for the substrate-binding site of the reverse transcriptase enzyme. The triphosphate of a closely related analog, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUTP), was found to be a potent competitive inhibitor of HIV-1 RT with a Ki value of 0.043 µM, highlighting the high affinity of such compounds for the viral enzyme. nih.gov This is in stark contrast to its weak inhibition of human DNA polymerase alpha (Ki = 42.7 µM), which accounts for its selective antiviral activity. nih.gov

DNA Chain Termination: Once FddBrUTP is incorporated into the growing viral DNA strand, it acts as a chain terminator. google.com The structure of FddBrU lacks a hydroxyl group at the 3' position of the fluorinated sugar ring. This 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links to the next incoming nucleotide. Its absence makes further elongation of the DNA chain impossible, leading to the premature termination of viral DNA synthesis. google.comnih.gov

The anti-HIV-1 activity of FddBrU can be reversed by the addition of thymidine, which competes with FddBrU for the initial phosphorylation by thymidine kinase, thereby reducing the intracellular concentration of the active FddBrUTP metabolite. nih.gov

Table 1: Inhibition of Viral and Cellular Polymerases by Related Brominated Nucleoside Analog Triphosphates

| Compound | Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| 3'-azido-2',3'-dideoxy-5-bromouridine-TP (AzBdUTP) | HIV-1 Reverse Transcriptase | 0.043 µM | Competitive |

| 3'-azido-2',3'-dideoxy-5-bromouridine-TP (AzBdUTP) | H9 Cell DNA Polymerase α | 42.7 µM | Competitive |

Data sourced from a study on 3'-azido analogs, which provide insight into the likely behavior of FddBrUTP. nih.gov

Complex Formation and Catalytic Inhibition of Thymidylate Synthase

While the triphosphate form of FddBrU targets viral replication, its 5'-monophosphate metabolite (FddBrUMP) can interact with thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov DTM is a necessary precursor for DNA synthesis.

The interaction of halogenated fluorodideoxyuridine monophosphates with TS is complex. A study on the closely related 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) provides a detailed model for this inhibition. nih.gov The inhibition process occurs in two stages:

Reversible Competitive Inhibition: Initially, 3'-FFdUMP acts as a competitive inhibitor with respect to the natural substrate, deoxyuridine monophosphate (dUMP). nih.gov The inhibition constant (Ki) for this initial reversible binding is 0.13 mM. nih.gov

Time-Dependent Tight-Binding Complex Formation: In the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition by 3'-FFdUMP intensifies over time. nih.gov This is due to a slow conversion from the initial reversible complex to a much more stable, tight-binding ternary complex, which includes the enzyme, the inhibitor, and the cofactor. nih.gov This covalent complex is similar to the one formed by the potent anticancer agent 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov The dissociation of this tight complex is very slow, effectively sequestering the enzyme and halting dTMP production. nih.gov

Furthermore, studies on 5-bromo-2'-deoxyuridylate (BrdUMP), which lacks the 3'-fluoro group, show that it can be catalytically dehalogenated by thymidylate synthase, confirming that the 5-bromo substituted pyrimidine ring can access and react within the enzyme's active site. nih.gov This supports the likelihood that FddBrUMP also binds to the TS active site, initiating a similar inhibitory cascade as its 5-fluoro counterpart.

Table 2: Kinetic Parameters for the Inhibition of Thymidylate Synthase by a 5-Fluoro Analog Monophosphate

| Inhibitor | Enzyme | Substrate | Inhibition Constant (Ki) | Inhibition Characteristics |

| 5-fluoro-2',3'-dideoxy-3'-fluorouridine-MP (3'-FFdUMP) | Thymidylate Synthase | Deoxyuridylate (dUMP) | 0.13 mM | Competitive (initial), Time-dependent tight-binding |

Data sourced from a study on the 5-fluoro analog of FddBrUMP. nih.gov

Non-Substrate and Inhibitory Behavior Towards Thymidine Phosphorylase

Research on the closely related compound 5-fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) has demonstrated that it is not a substrate for thymidine phosphorylase. nih.gov Instead of being broken down, it acts as a weak, noncompetitive inhibitor of the enzyme. nih.gov This resistance to catabolism is a favorable property, as it can lead to a longer intracellular half-life and greater availability of the compound for the anabolic phosphorylation pathway required for its activation. unimib.it

The weak inhibitory activity suggests that while it binds to the enzyme, it does so at a site other than the substrate-binding site (noncompetitive) and with low affinity, as indicated by a high inhibition constant.

Table 3: Interaction of a 5-Fluoro Analog with Thymidine Phosphorylase

| Compound | Enzyme | Interaction Type | Inhibition Constant (Ki) |

| 5-fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | Non-Substrate, Noncompetitive Inhibitor | 1.7 mM |

Data sourced from a study on the 5-fluoro analog of FddBrU. nih.gov

Synthetic Methodologies and Derivatization Strategies for Fddbru

Regioselective Glycosylation for Nucleoside Formation

The formation of the N-glycosidic bond between the pyrimidine (B1678525) base and the sugar moiety is a pivotal step in the synthesis of FddBrU. The primary challenge is to ensure the regioselective formation of the bond at the N1 position of the 5-bromouracil (B15302) base, leading to the desired β-anomer.

A common and effective method is the condensation of a silylated pyrimidine base with an activated sugar derivative. In a typical procedure, 5-bromouracil is first silylated, for example with hexamethyldisilazane (B44280) (HMDS), to enhance its solubility and reactivity. This silylated base is then coupled with a protected 2,3-dideoxy-3-fluoro-ribofuranose derivative. The sugar moiety is often activated at the anomeric carbon with a leaving group such as an acetate (B1210297) or a halide. The reaction is typically promoted by a Lewis acid catalyst, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), in an aprotic solvent like acetonitrile (B52724) or 1,2-dichloroethane. This approach generally provides good yields and high β-selectivity, which is crucial for the biological activity of the resulting nucleoside.

Another strategy that can be employed is transglycosylation. This method involves the transfer of the glycosyl moiety from a pre-existing nucleoside to the 5-bromouracil base. For instance, a readily available nucleoside like 3'-fluoro-2',3'-dideoxyuridine could potentially serve as a donor of the sugar fragment, which is then transferred to a persilylated 5-bromouracil acceptor in the presence of a catalyst system.

Stereocontrolled Introduction of the 3'-Fluoro Moiety

The introduction of the fluorine atom at the 3'-position of the sugar ring with the correct stereochemistry (the ribo configuration) is a critical and often challenging step. The synthetic route to the 3'-fluoro-2',3'-dideoxyribose precursor is paramount.

One established method starts from a readily available sugar like D-xylose or D-arabinose. The synthesis involves creating a 2,3-epoxide on the sugar ring. Subsequent opening of this epoxide with a fluoride (B91410) source, such as potassium hydrogendifluoride (KHF₂) or a fluoride salt in the presence of a phase-transfer catalyst, can introduce the fluorine atom. However, this reaction must be carefully controlled to achieve the desired stereoselectivity.

A more direct and modern approach involves the use of fluorinating agents on a precursor with a suitable leaving group at the 3'-position. For example, a sugar intermediate with a hydroxyl group at the 3'-position can be activated by converting it into a triflate or tosylate. Nucleophilic substitution with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), can then introduce the fluorine atom. The stereochemical outcome of this SN2 reaction depends on the configuration of the starting alcohol. To obtain the desired ribo configuration of the fluorine atom, the starting material should have the opposite (xylo) configuration at the 3'-position.

Alternatively, electrophilic fluorinating agents can be used. However, for introducing fluorine at the 3'-position of a dideoxy sugar, nucleophilic displacement is more common. The choice of protecting groups on the sugar is also critical to prevent side reactions and to direct the stereochemical outcome.

Methods for 5-Position Halogenation of the Uracil (B121893) Base

The introduction of the bromine atom at the C5 position of the uracil ring is a key modification that defines FddBrU. This halogenation can be performed either on the uracil base before glycosylation or on the pre-formed 3'-fluoro-2',3'-dideoxyuridine nucleoside.

When performed on the nucleoside, direct bromination is a common approach. This typically involves treating the 3'-fluoro-2',3'-dideoxyuridine with a brominating agent in a suitable solvent. A widely used reagent for this purpose is N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) or acetic acid. The reaction proceeds via electrophilic substitution at the electron-rich C5 position of the pyrimidine ring. Another effective brominating system is bromine (Br₂) in acetic acid or water. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure high yield and to avoid degradation of the starting material. For the synthesis of the closely related 5-chloro derivative, elemental chlorine in acetic acid has been successfully used, suggesting a similar approach for bromination is feasible.

| Reagent System | Solvent | Typical Conditions |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room temperature |

| Bromine (Br₂) | Acetic Acid | Room temperature or gentle heating |

| Bromine (Br₂) in water | Aqueous solution | Controlled pH and temperature |

Phosphorylation Routes to Generate 5'-Triphosphate Derivatives

For FddBrU to exert its biological activity, it must be converted into its 5'-triphosphate form within the cell. In the laboratory, this conversion is achieved through chemical phosphorylation.

A classical and widely used method is the Yoshikawa-Kusashio procedure, which involves the phosphorylation of the 5'-hydroxyl group of the nucleoside with phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate. The resulting monophosphate can be isolated or directly converted to the triphosphate.

The one-pot Ludwig-Eckstein method is another efficient route to the 5'-triphosphate. In this procedure, the nucleoside is reacted with phosphorus oxychloride in the presence of a proton sponge. The resulting dichlorophosphate (B8581778) intermediate is then treated in situ with pyrophosphate to yield the triphosphate. This method is often preferred due to its simplicity and good yields.

Enzymatic synthesis also presents a viable, though less common for bulk synthesis, alternative for generating nucleoside triphosphates with high regio- and stereoselectivity. nih.gov

| Phosphorylation Method | Key Reagents | Description |

| Yoshikawa-Kusashio | POCl₃, Trimethyl phosphate | Two-step process, first forming the monophosphate. |

| Ludwig-Eckstein | POCl₃, Proton Sponge, Pyrophosphate | One-pot synthesis directly yielding the triphosphate. |

Synthesis of Stereoisomers and Analogues with Modified Linkages

The synthesis of stereoisomers and analogues of FddBrU is important for structure-activity relationship (SAR) studies. This can involve altering the stereochemistry at the 3'-position or modifying the phosphodiester linkage.

The synthesis of the 3'-xylo stereoisomer (with the fluorine atom in the 'down' position) can be achieved by starting with a sugar precursor that has the ribo configuration at the 3'-hydroxyl group and then performing an SN2 displacement with a fluoride source. This inversion of stereochemistry at the 3'-carbon leads to the alternative stereoisomer.

L-nucleoside analogues, which are the enantiomers of the natural D-nucleosides, have also shown significant biological activity in some cases. The synthesis of L-FddBrU would require starting from an L-sugar precursor, such as L-xylose, and following analogous synthetic routes.

Furthermore, modifications to the phosphate backbone can be introduced. For example, phosphorothioate (B77711) analogues, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, can be synthesized. These analogues are often more resistant to nuclease degradation. The synthesis of phosphoramidate (B1195095) prodrugs is another strategy to improve the delivery and intracellular phosphorylation of the nucleoside.

Preclinical in Vitro and in Vivo Research on Fddbru S Biological Impact

Impact on Cellular Proliferation and DNA Synthesis Mechanisms in Research Models

Nucleoside analogs often exert their effects by interfering with the synthesis of DNA, a fundamental process for cellular proliferation. The replication of DNA is a complex process catalyzed by enzymes known as DNA polymerases, which add nucleotides to a growing DNA chain based on a template strand. nih.govyoutube.com For DNA synthesis to occur, a pool of deoxyribonucleoside triphosphates (dNTPs) must be available to the polymerase. nih.gov

The mechanism of action for many nucleoside analogs involves their conversion within the cell into triphosphate forms. These altered triphosphates can then act as competitive inhibitors or false substrates for DNA polymerase. When incorporated into a growing DNA strand, these analogs can terminate chain elongation because they lack the essential 3'-hydroxyl group required to form the next phosphodiester bond, thereby halting DNA replication and, consequently, cell division. youtube.comnih.gov

Research on compounds structurally similar to FddBrU provides insight into its likely mechanisms. For instance, the related compound 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd) and its phosphorylated form (3'-FFdUMP) have been studied for their interaction with key enzymes in nucleotide metabolism. nih.gov The monophosphate form, 3'-FFdUMP, was found to be a competitive inhibitor of thymidylate synthetase, an enzyme crucial for the synthesis of thymidine (B127349), one of the building blocks of DNA. nih.gov This inhibition reduces the intracellular pool of dNTPs available for DNA synthesis. Furthermore, the study demonstrated the formation of a tight-binding complex between 3'-FFdUMP and thymidylate synthetase, enhancing the inhibitory effect over time. nih.gov Given its structural similarities, FddBrU is hypothesized to function through analogous mechanisms, disrupting the normal synthesis of DNA and thereby inhibiting cellular proliferation.

The incorporation of halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a related thymidine analog, is a widely used method to measure cell proliferation in research models. researchgate.netnih.govresearchgate.net The principle relies on the cell's machinery incorporating BrdU into newly synthesized DNA during the S phase of the cell cycle, allowing for the identification and quantification of dividing cells. nih.gov This established role of brominated uridines in DNA synthesis underscores the potential for FddBrU to be recognized and processed by cellular enzymes involved in DNA replication.

Modulation of Nucleoside Transport and Its Influence on Cellular Uptake

For nucleoside analogs like FddBrU to exert their intracellular effects, they must first cross the cell membrane. This process is not passive but is mediated by specialized membrane proteins known as nucleoside transporters (NTs). frontiersin.orgfrontiersin.org These transporters are critical determinants of the pharmacological activity of nucleoside-based drugs, as they control the influx of these compounds into the target cells. frontiersin.org There are two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.orgnih.gov

Role of Human Concentrative Nucleoside Transporter 2 (hCNT2)

The human Concentrative Nucleoside Transporter 2 (hCNT2), a member of the SLC28 gene family, is a key player in the uptake of specific nucleosides. frontiersin.orgfrontiersin.org CNTs are sodium-dependent transporters, meaning they use the sodium ion gradient across the cell membrane to actively transport nucleosides into the cell, allowing for intracellular accumulation against a concentration gradient. frontiersin.orgfrontiersin.org

While hCNT1 shows a preference for pyrimidine (B1678525) nucleosides and hCNT3 has broad selectivity, hCNT2 is known to preferentially transport purine (B94841) nucleosides and uridine (B1682114). frontiersin.orgfrontiersin.org Crucially, research has demonstrated that hCNT2 is also responsible for the transport of halogenated uridine analogs. nih.gov Studies have shown that the introduction of the gene for hCNT2 into leukemia cells that lacked certain transporters rendered them sensitive to fluoropyrimidine nucleosides, highlighting the transporter's critical role in drug uptake and subsequent cytotoxicity. nih.govresearchgate.net The affinity of hCNT2 for a substrate is dominated by hydrogen bonding features. nih.gov

The interaction of various halogenated nucleosides with hCNT2 has been quantified, providing insight into the transporter's capacity to recognize and move these analogs across the cell membrane. Although specific data for FddBrU is not available in the reviewed literature, the inhibitory constants (Ki) for other 5-halogenated uridine analogs against hCNT2-mediated transport have been determined, illustrating that this class of compounds interacts effectively with the transporter. nih.gov

| Compound | Inhibitory Constant (Ki) in µM | Reference |

|---|---|---|

| 5-Halogenated Uridine Analogs | 34-50 | nih.gov |

| 5-Fluoro-2'-deoxyuridine (B1346552) | 82 | nih.gov |

| 5-Bromo-2'-deoxyuridine | 197-246 (range includes 5-methyluridine (B1664183) and 5-iodo-2'-deoxyuridine) | nih.gov |

This data indicates that hCNT2 is an important determinant of the cellular uptake and subsequent biological activity of halogenated uridine compounds. nih.gov The ability of hCNT2 to transport these analogs suggests it plays a significant role in the cellular influx of FddBrU, a necessary first step for its potential impact on DNA synthesis and cell proliferation.

Identification and Characterization of Fddbru S Molecular and Cellular Targets

Viral Polymerases (DNA and RNA)

Nucleoside analogs often exert their antiviral effects by targeting viral polymerases. nih.gov After intracellular phosphorylation to their triphosphate form, these analogs can act as competitive inhibitors of the natural nucleotide substrates or as chain terminators upon incorporation into the growing nucleic acid strand. ebsco.com The 3'-fluoro modification in FddBrU is a key structural feature. Research on other 3'-fluoro-modified nucleosides, such as 3'-deoxy-3'-fluoroadenosine, has demonstrated broad-spectrum antiviral activity against various RNA viruses, including flaviviruses like tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV). nih.gov This activity is attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Similarly, the triphosphate form of 3'-deoxy-3'-fluorothymidine has been shown to be incorporated by the RdRp of SARS-CoV and SARS-CoV-2, where it acts as a chain terminator, preventing further extension of the viral RNA. biorxiv.orgscienceopen.com Given these precedents, it is highly probable that FddBrU, after conversion to its triphosphate derivative, is recognized by viral RNA and DNA polymerases. The absence of a 3'-hydroxyl group, a common feature of dideoxynucleosides, and the presence of the 3'-fluoro substituent would prevent the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral nucleic acid chain. mdpi.com

Retroviral Reverse Transcriptases

Retroviral reverse transcriptases (RTs) are primary targets for many nucleoside analogs in the treatment of infections like HIV. These enzymes are a type of DNA polymerase that synthesizes DNA from an RNA template. The 2',3'-dideoxy and 3'-fluoro modifications are particularly relevant for potent anti-retroviral activity.

The 5'-triphosphate of 2',3'-dideoxy-3'-fluorouridine (FddUrd) and its 5-chloro derivative are potent and selective inhibitors of HIV reverse transcriptase. nih.gov The triphosphate of 3'-deoxy-3'-fluorothymidine (also known as Alovudine or FLT) is a powerful inhibitor of HIV-1 reverse transcriptase, with a 50% effective concentration (EC50) of 5 nM. caymanchem.com Furthermore, FLT has demonstrated the ability to inhibit drug-resistant strains of HIV-1. nih.gov Given that FddBrU shares the core 2',3'-dideoxy-3'-fluoro-uridine structure, its triphosphate form is expected to be a potent inhibitor of retroviral reverse transcriptases, acting as a competitive substrate and a chain terminator.

Table 1: Inhibition of HIV Reverse Transcriptase by Related 3'-Fluoro-dideoxynucleoside Triphosphates

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2',3'-dideoxy-3'-fluorouridine-5'-triphosphate | HIV Reverse Transcriptase | 0.07 ± 0.01 |

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine-5'-triphosphate | HIV Reverse Transcriptase | 0.04 ± 0.006 |

Data presented is for structurally similar compounds to infer the potential activity of FddBrU. nih.gov

Deoxyribonucleotide Metabolic Enzymes

The intracellular activation and metabolism of FddBrU, as well as its potential for cellular toxicity, are influenced by its interaction with enzymes involved in deoxyribonucleotide metabolism.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. The 5-position of the uracil (B121893) ring is a key site for interaction with TS inhibitors. For instance, the anticancer drug 5-fluorouracil (B62378) exerts its effect through its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which is a potent inhibitor of TS. acs.orgnih.gov

For FddBrU to become active as a polymerase inhibitor, it must first be phosphorylated to its monophosphate form, a reaction often catalyzed by cellular nucleoside kinases. Thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2) are the primary enzymes responsible for phosphorylating thymidine and its analogs.

Studies on 3'-deoxy-3'-fluorothymidine (FLT) have shown that it is phosphorylated by thymidine kinase 1 (TK1) but not TK2. caymanchem.com FLT also acts as an inhibitor of both TK1 and TK2, with Ki values of 6 µM and 10 µM, respectively. caymanchem.com The phosphorylation of FLT by TK1 is a critical step for its cellular retention and subsequent conversion to the active triphosphate form. nih.govnih.gov It is therefore plausible that FddBrU is also a substrate for cellular thymidine kinases, particularly TK1, which would be the initial and rate-limiting step in its anabolic pathway.

Table 2: Interaction of a Related Compound with Cellular Thymidine Kinases

| Compound | Enzyme | Activity | Ki (µM) |

|---|---|---|---|

| 3'-Deoxy-3'-fluorothymidine (FLT) | Thymidine Kinase 1 (TK1) | Substrate and Inhibitor | 6 |

| 3'-Deoxy-3'-fluorothymidine (FLT) | Thymidine Kinase 2 (TK2) | Inhibitor | 10 |

Data for 3'-Deoxy-3'-fluorothymidine (FLT) is used to predict the potential interactions of FddBrU. caymanchem.com

Nucleoside Transporter Systems

As hydrophilic molecules, nucleoside analogs like FddBrU require specialized membrane transport proteins to enter cells. nih.gov The cellular uptake of these compounds is mediated by two main families of nucleoside transporters (NTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govresearchgate.net

The substrate specificity of these transporters can influence the tissue distribution and efficacy of nucleoside analogs. nih.gov The uptake of 3'-[(18)F]fluoro-3'-deoxythymidine ([(18)F]FLT) in certain tumor cells is mediated predominantly by equilibrative nucleoside transporters. nih.gov The presence of halogen substitutions on the nucleobase can affect recognition by these transporters. mdpi.com While the specific transporters for FddBrU have not been identified, it is expected that its cellular entry is dependent on one or more members of the ENT and/or CNT families, which is a critical step for its subsequent metabolic activation and antiviral activity. nih.gov

Advanced Methodological Approaches Employed in Fddbru Research

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of a molecule at atomic resolution. In the context of FddBrU, this method is employed to understand how the compound interacts with its biological targets, typically enzymes like viral polymerases or reverse transcriptases. By co-crystallizing FddBrU (or a closely related analog) with its target protein, researchers can visualize the precise binding orientation within the enzyme's active site.

This analysis reveals specific hydrogen bonds, hydrophobic interactions, and steric relationships between the ligand and the protein's amino acid residues. For instance, the crystal structure of a related compound, 5-fluoro-2′-deoxy-β-uridine, provided detailed measurements of its bond lengths and angles, showing that the nitrogen atom of the glycosidic bond is not coplanar, a feature that can influence nucleic acid structures. nih.gov Such structural data is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

While X-ray crystallography provides a static snapshot of a molecule in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy offers insight into its structure and dynamics in solution, which more closely mimics the physiological environment. For fluorinated nucleosides like FddBrU, 1H, 13C, and 19F NMR are particularly powerful.

A key aspect determined by NMR is the conformation of the furanose (sugar) ring, which exists in a dynamic equilibrium between two primary puckered states: C2'-endo (South) and C3'-endo (North). The introduction of an electronegative fluorine atom at the 3'-position significantly influences this equilibrium. sci-hub.box The magnitude of the scalar coupling constant between the H1' and H2' protons (³J(H1'–H2')) is a reliable indicator of the sugar pucker. nih.gov For example, a small coupling constant (<1 Hz) suggests a nearly 100% C3'-endo conformation, while larger values indicate a greater population of the C2'-endo state. nih.govrsc.org Studies on analogous 3'-fluoro nucleosides have shown that the fluorine substituent often governs the sugar's conformational preference, which is a critical determinant of biological activity. sci-hub.boxnih.gov

Table 1: Representative NMR Data for Fluorinated Nucleoside Conformations

| Compound/Fragment | NMR Technique | Key Coupling Constant | Inferred Conformation |

|---|---|---|---|

| 3′-deoxy-3′-F-xylo Analog | 1H, 19F NMR | ³J(4′,F3′) = 31.4 Hz | Primarily C3′-endo (~90% N) nih.gov |

| 3′-deoxy-3′-F-ribo Analog | 1H, 19F NMR | - | Almost exclusively C2′-endo nih.gov |

| 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)-adenine (Aƒ) | 1D and 2D NMR | - | Mainly N-type (C3'-endo) sci-hub.box |

Molecular Dynamics Simulations to Predict and Interpret Biological Behavior

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For FddBrU, MD simulations complement experimental data from NMR and crystallography by providing a dynamic view of its interactions with biological targets. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key binding interactions, and explore the conformational changes that occur upon binding. nih.gov By simulating the behavior of FddBrU within the active site of an enzyme like HIV reverse transcriptase, researchers can understand the energetic factors that govern its binding affinity and inhibitory potency. A stable conformation and consistent binding patterns found over simulations lasting hundreds of nanoseconds can support experimental findings and guide further drug design. nih.gov

Biochemical Assays for Enzyme Kinetics and Binding Affinities

Biochemical assays are essential for quantifying the interaction between FddBrU and its target enzymes. nih.gov These assays measure key kinetic parameters that define the compound's potency as an enzyme inhibitor. wikipedia.org For FddBrU to exert its antiviral effect, it must first be anabolized within the cell to its triphosphate form. This active metabolite then competes with the natural substrate (e.g., dTTP) for the active site of a viral polymerase. nih.gov

Enzyme kinetic studies determine:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the enzyme's affinity for its substrate. youtube.comjackwestin.com

Inhibition Constant (Ki): A measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate into a product. youtube.com

By measuring the inhibition of viral reverse transcriptase activity in the presence of varying concentrations of FddBrU-triphosphate, a precise Ki value can be determined, allowing for direct comparison with other nucleoside analogs. nih.gov

Cell-Based Assays for Antiviral and Antiproliferative Activity Assessment

Cell-based assays are critical for evaluating the biological activity of FddBrU in a living system. These assays measure the compound's ability to inhibit viral replication or cell proliferation.

For antiviral activity, a common method involves infecting a susceptible cell line (e.g., MT-4 cells or human peripheral blood lymphocytes) with a virus, such as HIV-1, in the presence of various concentrations of the test compound. nih.gov After an incubation period, the extent of viral replication is measured, often by quantifying a viral protein or enzyme activity. The 50% inhibitory concentration (IC50) is then calculated, representing the drug concentration required to reduce viral replication by half. nih.gov Studies on the closely related 3'-fluoro-2',3'-dideoxy-5-chlorouridine showed potent anti-HIV-1 activity with an IC50 of 1.8 µM in peripheral blood lymphocytes. nih.gov

Antiproliferative activity is often assessed using assays that measure DNA synthesis. The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling assay is a widely used method where the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA is detected using a specific monoclonal antibody. selectscience.netsigmaaldrich.comsigmaaldrich.com A reduction in BrdU incorporation in the presence of FddBrU would indicate antiproliferative effects. Cytotoxicity is also measured in parallel, often using dyes that indicate cell viability, to determine the compound's therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).

Table 2: Representative Cell-Based Assay Data for FddBrU Analogs

| Compound | Cell Line | Assay Type | Target | Result (IC50) |

|---|---|---|---|---|

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | Human PBLs | Antiviral | HIV-1 (Clinical Isolates) | 1.8 µM nih.gov |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | Human BFU-E | Toxicity | Erythroid Progenitors | >400 µM nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolic Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In FddBrU research, HPLC serves two primary roles. First, it is used to assess the purity of the synthesized compound. Before any biological testing, it is crucial to confirm that the FddBrU sample is free from starting materials, byproducts, or other impurities that could confound the experimental results. A pure sample will ideally show a single, sharp peak in the HPLC chromatogram.

Further Development and Exploration of Fddbru Analogues for Enhanced Research Tools

Rational Design Principles for Improved Activity and Specificity

Rational drug design involves the deliberate and strategic modification of a lead compound to optimize its interaction with a biological target. nih.gov For FddBrU analogues, this process is guided by structure-activity relationship (SAR) studies, which systematically evaluate how specific chemical changes affect the compound's biological function. nih.govyoutube.com The goal is to enhance desired activities, such as the inhibition of a specific viral or cellular enzyme, while minimizing off-target effects.

Key principles in the rational design of FddBrU analogues include:

Modification of the Pyrimidine (B1678525) Base: The 5-position of the uracil (B121893) ring is a critical site for modification. While the bromo-substituent in FddBrU is known to be important for the activity of some nucleoside analogues, replacing it with other halogens (e.g., chloro, iodo) or with small, electronically distinct groups (e.g., trifluoromethyl, cyano, ethynyl) can fine-tune the analogue's interaction with the target enzyme's binding pocket. nih.gov These changes can alter the size, lipophilicity, and electronic distribution of the nucleobase, potentially leading to improved binding affinity and specificity. mdpi.com

Alterations to the Sugar Moiety: The 3'-fluoro group is a key feature, conferring metabolic stability and influencing the sugar's conformation (pucker), which is critical for recognition by polymerases. acs.org Introducing additional modifications at other positions of the sugar ring, such as the 2' or 4' positions, could further constrain the sugar conformation into a biologically favorable state (e.g., a North or South pucker), thereby increasing selectivity for a target enzyme over host cellular enzymes. oup.comrsc.org

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, a strategy known as bioisosterism. For instance, the carbonyl oxygen at the C4 position of the uracil base could be replaced with sulfur (to form a 4-thiouracil (B160184) derivative) to alter its hydrogen bonding capabilities and potentially enhance target binding or change its metabolic profile.

| Modification Site | Proposed Substituent | Design Rationale | Potential Impact |

|---|---|---|---|

| C5-Position (Uracil) | -Cl, -I, -CN, -CF₃ | Vary steric and electronic properties to optimize binding pocket interactions. nih.gov | Altered enzyme inhibition (IC₅₀), improved selectivity. |

| C2'-Position (Sugar) | Additional fluorine or methyl group | Further constrain sugar pucker and enhance metabolic stability. oup.com | Increased target specificity, altered pharmacological profile. |

| C4-Position (Uracil) | Sulfur (Thio-Uracil) | Modify hydrogen bonding pattern with target enzyme. | Enhanced binding affinity, potential for altered resistance profile. |

| N3-Position (Uracil) | Methyl or other alkyl groups | Block potential metabolic sites and alter hydrogen bonding. | Increased metabolic stability, modified target interaction. |

Synthesis of Prodrugs to Facilitate Cellular Delivery in Research Models

A significant challenge for using nucleoside analogues like FddBrU in cell-based research is their limited ability to cross cell membranes due to their hydrophilic nature. wikipedia.org Prodrug strategies are employed to overcome this barrier by masking the polar functional groups with lipophilic moieties. mdpi.com These moieties are designed to be cleaved by intracellular enzymes, releasing the active FddBrU compound inside the target cell. nih.gov

Common prodrug approaches applicable to FddBrU include:

Phosphate (B84403)/Phosphonate Prodrugs (ProTide Technology): If the research goal is to deliver the monophosphate form of FddBrU directly, the ProTide approach is highly effective. This strategy masks the phosphate group with an aryl group and an amino acid ester. These prodrugs can enter cells more efficiently and are then metabolized to release the nucleoside monophosphate, bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases. mdpi.com

Carrier-Mediated Prodrugs: FddBrU can be conjugated to molecules that are actively transported into cells by specific carrier proteins. For example, conjugation to an amino acid could allow the prodrug to be recognized and transported by amino acid transporters that may be overexpressed in certain cell types.

These prodrugs are essential for accurately assessing the biological activity of FddBrU in various research models, including cancer cell lines and virally infected cells, ensuring that the observed effects are due to sufficient intracellular concentrations of the active compound. nih.govnih.gov

Stereochemical Modifications for Altered Pharmacological Profiles

The three-dimensional arrangement of atoms (stereochemistry) in a nucleoside analogue is paramount to its biological activity. acs.org The specific spatial orientation of the 3'-fluoro substituent and the nucleobase in FddBrU dictates how it fits into the active site of target enzymes. oup.com Modifying this stereochemistry can lead to analogues with dramatically different pharmacological profiles.

Key stereochemical modifications include:

Diastereomers: The configuration of the 3'-fluoro group can be inverted from the natural 'ribo' configuration (up) to the 'xylo' configuration (down). This change significantly alters the shape of the sugar ring and its preferred conformation, which can lead to a change in enzyme selectivity. An analogue might lose activity against its primary target but gain activity against a different one.

Enantiomers: Synthesizing the L-enantiomer of FddBrU (the mirror image of the naturally occurring D-form) is a common strategy in nucleoside chemistry. L-nucleosides are often poor substrates for host cellular enzymes (like polymerases and kinases) but can sometimes be recognized by viral enzymes, potentially leading to highly selective antiviral agents.

4'-Substituted Analogues: Introducing a substituent, such as a methyl or ethynyl (B1212043) group, at the 4'-position of the sugar ring can lock the sugar pucker into a specific conformation (North or South). This conformational rigidity can enhance binding to a target enzyme by pre-organizing the molecule into the ideal shape for binding, thus improving potency and specificity. rsc.org

| Modification | Description | Rationale | Expected Outcome |

|---|---|---|---|

| 3'-epimer (xylo-FddBrU) | Inversion of the stereocenter at the 3'-position. | Alter the sugar conformation and interaction with the enzyme active site. | Potentially altered target selectivity and activity profile. acs.org |

| L-enantiomer (L-FddBrU) | Synthesis of the mirror image of the natural D-sugar form. | Reduce interaction with host cell enzymes, potentially increasing selectivity. | Possible selective activity against viral enzymes with reduced host cell interaction. |

| 4'-Substitution | Addition of a group (e.g., -CH₃, -C≡CH) at the 4'-position. | Lock the sugar ring into a fixed conformation (North or South). rsc.org | Enhanced binding affinity and potency for a specific target enzyme. |

Design of Dual-Targeting or Multi-Component Nucleoside Conjugates

To create highly sophisticated research tools, FddBrU can be chemically linked to other molecular entities to form conjugates with novel properties. nih.gov This approach can yield dual-targeting agents that act on multiple pathways simultaneously or can direct the nucleoside to specific subcellular locations or cell types. nih.gov

Strategies for designing advanced FddBrU conjugates include:

Dual-Targeting Conjugates: FddBrU could be linked to another small molecule inhibitor. For example, in cancer research, it could be conjugated to a kinase inhibitor. Such a molecule could simultaneously disrupt DNA synthesis (via FddBrU) and a cell signaling pathway, providing a tool to study synergistic effects. nih.gov

Targeting Ligand Conjugates: To enhance delivery to specific cells, FddBrU can be attached to a ligand that binds to a receptor overexpressed on the target cell surface. For instance, conjugation to a peptide that binds to a tumor-specific receptor would concentrate the nucleoside analogue at the research target site, allowing for more precise investigation of its effects. nih.gov

Multi-component Reaction (MCR) Synthesis: MCRs are powerful chemical reactions that combine three or more starting materials in a single step to create complex molecules. nih.gov This methodology can be used to efficiently generate libraries of diverse FddBrU conjugates with various appended functionalities, facilitating the rapid exploration of structure-activity relationships for these more complex research probes.

| Conjugation Partner | Type of Conjugate | Research Application | Rationale |

|---|---|---|---|

| Kinase Inhibitor | Dual-Targeting Agent | Cancer biology research | Simultaneously probe DNA replication and cell signaling pathways. nih.gov |

| Folate Molecule | Targeted Delivery Agent | Study of folate receptor-positive cancer cells | Deliver FddBrU specifically to cells that overexpress the folate receptor. |

| Mitochondria-Targeting Peptide | Organelle-Specific Probe | Mitochondrial biology research | Investigate the effects of FddBrU on mitochondrial DNA replication. nih.gov |

| Fluorescent Dye | Imaging Probe | Cellular imaging studies | Visualize the cellular uptake and subcellular localization of FddBrU. |

Emerging Avenues and Future Research Directions for Fddbru

Application in Investigating Novel Viral and Bacterial Pathogens

The emergence of novel viral and bacterial pathogens presents a continuous and significant threat to global health. rsc.org The development of broad-spectrum antimicrobial agents is a critical component of pandemic preparedness, offering a first line of defense against new infectious diseases. nih.gov Fluorinated nucleosides, in particular, have demonstrated unique biochemical and biological properties that make them promising candidates for antiviral and antibacterial drug development. nih.govnih.gov

While direct studies on the full spectrum of FddBrU's activity are nascent, research on structurally similar compounds provides a strong rationale for its investigation against emerging pathogens. For instance, the related compound 3'-deoxy-3'-fluorouridine (B3029207) has shown inhibitory effects against Tick-borne encephalitis virus (TBEV). nih.gov Furthermore, a broader study on 28 fluoro-modified nucleoside analogs revealed that compounds like 3′-deoxy-3′-fluoroadenosine exhibit low-micromolar antiviral effects against a range of emerging flaviviruses, including TBEV, Zika virus, and West Nile virus. nih.govnih.gov This suggests that the 3'-fluoro substitution, a key feature of FddBrU, is a critical determinant of antiviral activity.

The potential of FddBrU extends to the investigation of novel bacterial pathogens, including those of veterinary and zoonotic importance. nih.govnih.govyoutube.commdpi.com The increasing incidence of antimicrobial resistance (AMR) necessitates the exploration of new chemical entities. frontiersin.org Natural and synthetic compounds, including flavonoids and other small molecules, are being investigated for their antibacterial properties. frontiersin.orgmdpi.comnih.gov Given that nucleoside analogs can interfere with essential cellular processes, it is plausible that FddBrU could exhibit activity against a range of bacteria. Future research should, therefore, focus on screening FddBrU against a diverse panel of clinically relevant and newly emerging bacterial species, including those with multidrug-resistant profiles.

Table 1: Antiviral Activity of a Related Fluoro-substituted Nucleoside Analog

| Compound | Virus | Cell Line | EC₅₀ (µM) |

| 3′-deoxy-3′-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | PS | 1.1 ± 0.1 |

| 3′-deoxy-3′-fluoroadenosine | West Nile virus (WNV) | PS | 4.7 ± 1.5 |

| 3′-deoxy-3′-fluoroadenosine | Zika virus (ZIKV) | PS | 2.5 ± 0.3 |

Data sourced from a study on the antiviral activity of 3′-deoxy-3′-fluoroadenosine, a structurally related compound to FddBrU, against emerging flaviviruses. nih.govnih.gov

Integration with Advanced Drug Delivery Systems for Preclinical Studies

The therapeutic potential of nucleoside analogs like FddBrU can be significantly enhanced through their integration with advanced drug delivery systems. mdpi.comnih.govnih.gov These systems aim to improve the pharmacokinetic properties of drugs, increase their bioavailability, and target them to specific sites of action, thereby maximizing efficacy and minimizing systemic toxicity. nih.gov For preclinical studies, liposomal and nanoparticle-based formulations are particularly promising avenues for FddBrU.

Liposomal formulations have been successfully employed for the delivery of other nucleoside analogs. biorxiv.orgnih.gov For instance, liposomes have been used to encapsulate the anticancer drug 5-fluoro-2'-deoxyuridine (B1346552) (a related fluoropyrimidine), creating a slow-release depot that can improve its therapeutic index. mdpi.com Similarly, a liposomal formulation of cytarabine (B982) (Depocyt®) has been developed to improve its delivery for the treatment of lymphomatous meningitis. biorxiv.org These examples highlight the feasibility of encapsulating FddBrU within liposomes to potentially prolong its circulation time and enhance its delivery to target tissues, such as infected cells or tumors.

Nanoparticle delivery systems offer another versatile platform for FddBrU. mdpi.com These systems can be engineered to encapsulate or attach drug molecules, protecting them from degradation and facilitating their transport across biological barriers. nih.gov For instance, gold nanoparticles have been used for therapeutic brain delivery in preclinical models. nih.gov Given that many viral and bacterial infections affect the central nervous system, nanoparticle-mediated delivery of FddBrU could be a critical strategy for treating such diseases. Preclinical studies should, therefore, explore the development and characterization of FddBrU-loaded liposomes and nanoparticles, evaluating their stability, release kinetics, and efficacy in relevant cell culture and animal models.

Computational Chemistry and Artificial Intelligence in Analog Discovery

The discovery and optimization of novel drug candidates can be significantly accelerated through the use of computational chemistry and artificial intelligence (AI). youtube.comnih.govnih.gov These in silico approaches allow for the rational design and high-throughput screening of new molecules, reducing the time and cost associated with traditional drug discovery pipelines. youtube.com For a compound like FddBrU, these technologies offer powerful tools for exploring its chemical space and identifying analogs with improved potency, selectivity, and pharmacokinetic profiles.

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of FddBrU and its potential analogs with their biological targets. For example, if FddBrU is found to inhibit a specific viral polymerase or bacterial enzyme, these simulations can predict how modifications to its chemical structure would affect its binding affinity and inhibitory activity. This approach has been successfully used to design novel inhibitors for other enzymes, such as thymidylate synthase. nih.gov

AI, particularly machine learning and deep learning algorithms, is revolutionizing drug discovery. youtube.com AI models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, un-synthesized molecules. nih.govuni-heidelberg.de For FddBrU, AI could be used to:

Generate novel analogs with desired properties, such as increased antiviral activity or reduced cytotoxicity.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of FddBrU analogs.

Identify potential off-target effects, helping to de-risk drug development.

By integrating computational chemistry and AI, researchers can efficiently navigate the vast chemical landscape around FddBrU, prioritizing the synthesis and experimental testing of the most promising candidates.

Research into Mechanisms of Acquired Resistance in Model Systems

A critical aspect of developing any new antimicrobial agent is understanding the potential for and mechanisms of acquired resistance. nih.gov Investigating how viruses and bacteria might develop resistance to FddBrU in model systems is crucial for predicting its long-term clinical viability and for developing strategies to overcome resistance.

Studies on related fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (FdUrd), provide valuable insights into potential resistance mechanisms that could be relevant to FddBrU. nih.gov These mechanisms often involve alterations in the metabolic pathways that activate or catabolize the drug. For example, resistance to FdUrd in human colon carcinoma cell lines has been linked to impaired transport of the drug into the cell. nih.gov In other cases, resistance can arise from mutations in the target enzyme that reduce the drug's binding affinity.

Future research on FddBrU should involve the in vitro selection of resistant viral or bacterial strains through continuous exposure to the compound. Once resistant strains are isolated, a multi-pronged approach can be used to elucidate the mechanisms of resistance, including:

Genomic and transcriptomic analysis: Sequencing the genomes of resistant strains to identify mutations in target enzymes, drug transporters, or metabolic enzymes.

Enzymatic assays: Comparing the activity of key enzymes in sensitive and resistant strains to determine if there are alterations in drug metabolism or target engagement.

Cellular uptake studies: Measuring the accumulation of radiolabeled FddBrU in sensitive versus resistant cells to assess for changes in drug transport.

Understanding these resistance mechanisms will be vital for designing combination therapies that can mitigate the emergence of resistance and for developing second-generation analogs that can overcome it.

Utility as a Biochemical Probe for Unraveling Uncharacterized Cellular Pathways

Beyond its potential therapeutic applications, FddBrU holds promise as a biochemical probe for studying fundamental cellular processes. nih.govresearchgate.net Labeled nucleosides have long been used to investigate DNA replication, transcription, and other aspects of nucleic acid metabolism. The unique structure of FddBrU, with its bromine and fluorine substitutions, makes it a candidate for such applications.

Similar to how 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is used to label newly synthesized DNA, FddBrU could potentially be incorporated into the DNA of proliferating cells. The bromine atom provides a handle for immunodetection with specific antibodies, allowing for the visualization and quantification of DNA synthesis. The 3'-fluoro group, which acts as a chain terminator, could be exploited to study the dynamics of DNA replication and repair. nih.gov By introducing a chain-terminating event, FddBrU could be used to map replication origins or to study the cellular response to replication stress.

Furthermore, the metabolism of FddBrU itself can be a subject of investigation to unravel uncharacterized cellular pathways. By tracing the metabolic fate of labeled FddBrU within the cell, researchers can identify the enzymes that recognize it as a substrate and the pathways in which it participates. This could lead to the discovery of new enzymatic activities or regulatory mechanisms involved in nucleoside metabolism. For example, studies on the metabolism of 5'-deoxy-5-fluorouridine revealed its conversion to 5-fluorouracil by nucleoside phosphorylase, a key step in its activation. Similar studies with FddBrU could illuminate its mechanism of action and potentially reveal new targets for drug development.

Table 2: Key Enzymes in Fluoropyrimidine Metabolism

| Enzyme | Function | Potential Relevance to FddBrU |

| Thymidine (B127349) Kinase | Phosphorylates thymidine and its analogs | May be involved in the activation of FddBrU |

| Thymidine Phosphorylase | Cleaves the glycosidic bond of thymidine and its analogs | Could be involved in the metabolism or catabolism of FddBrU |

| Thymidylate Synthase | A key enzyme in DNA synthesis | A potential target for the active metabolites of FddBrU |

| Uridine (B1682114) Phosphorylase | Cleaves the glycosidic bond of uridine and its analogs | May play a role in the metabolic pathway of FddBrU |

This table is based on known metabolic pathways of related fluoropyrimidines and suggests potential enzymatic interactions for FddBrU. nih.gov

Q & A

Q. How does the compound’s activity vary in hypoxic vs. normoxic microenvironments?

- Hypoxia chambers simulate low-oxygen conditions (e.g., solid tumors). Activity is quantified via:

- Metabolic flux analysis (Seahorse XF) to measure ATP/NADH levels.

- Hypoxia-inducible factor (HIF-1α) Western blotting to correlate with nucleoside uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.